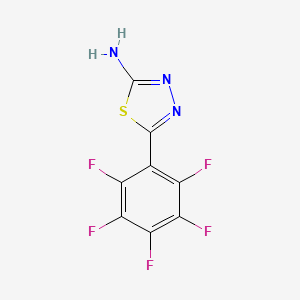

5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine

説明

特性

分子式 |

C8H2F5N3S |

|---|---|

分子量 |

267.18 g/mol |

IUPAC名 |

5-(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H2F5N3S/c9-2-1(7-15-16-8(14)17-7)3(10)5(12)6(13)4(2)11/h(H2,14,16) |

InChIキー |

YVBUHZRDXFNWKV-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of perfluorophenyl hydrazine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of perfluorophenyl hydrazine with carbon disulfide in the presence of a base, followed by oxidation to form the desired thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .

化学反応の分析

Nucleophilic Substitution Reactions

The amino group at position 2 participates in alkylation and acylation reactions:

N-Alkylation

Reaction with chloroacetone in acetonitrile under reflux produces N-alkylated derivatives (e.g., N-(propan-2-ylidene)-5-(perfluorophenyl)-1,3,4-thiadiazol-2-amine ) .

Mechanism :

-

Nucleophilic attack by the amino group on the electrophilic carbon of chloroacetone.

Acylation

Treatment with acyl chlorides (e.g., acetyl chloride) yields 2-acylamino derivatives under mild conditions .

Electrophilic Aromatic Substitution

Bromination

-

Reacts with bromine in acetic acid to form 5-bromo-5-(perfluorophenyl)-1,3,4-thiadiazol-2-amine .

-

Conditions : 2 equivalents Br₂ in glacial acetic acid at 50°C for 4 hours .

1,3-Dipolar Cycloaddition

The thiadiazole ring reacts with diazomethane to form pyrazole-thiadiazole hybrids via [3+2] cycloaddition :

Ring-Opening Under Basic Conditions

Strong bases (e.g., NaOH) cleave the thiadiazole ring, producing thiocyanate intermediates .

Supramolecular Interactions

Intermolecular N–H⋯N hydrogen bonds between the amino group and adjacent thiadiazole nitrogen atoms stabilize crystalline networks .

Crystal Data :

| Parameter | Value |

|---|---|

| Dihedral angle | 35.41° (thiadiazole vs. perfluorophenyl) |

| Hydrogen bonds | N–H⋯N (2.89 Å) |

Derivatization for Biological Activity

While beyond pure chemical reactivity, derivatives of this compound exhibit cytotoxic properties, often via:

-

Thiadiazole-metal complexes : Chelation with transition metals (e.g., Cu²⁺) enhances DNA intercalation .

-

Triazole hybrids : Click chemistry with azides forms triazole-thiadiazole conjugates, improving pharmacokinetics .

Comparative Reactivity Table

科学的研究の応用

5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.

作用機序

The mechanism of action of 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

類似化合物との比較

Comparative Analysis with Structural Analogs

Anticancer Activity

- 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Derivatives: These compounds exhibit potent PIM2 kinase inhibition, with computational studies (3D-QSAR and molecular docking) highlighting the indole substituent’s role in binding affinity. For example, derivatives showed IC₅₀ values in the micromolar range against cancer cell lines .

- 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine: This derivative demonstrated selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.28 µg/mL), attributed to the thiophene-fluorophenyl hybrid structure . Comparison: The perfluorophenyl group could offer superior metabolic stability over mono-fluorinated analogs due to reduced susceptibility to oxidative degradation.

Antifungal Activity

- 5-(4-(Phenylamino)phenyl)-1,3,4-thiadiazol-2-amine Derivatives: These compounds showed efficacy comparable to Flukanazole, with activity linked to the phenylamino-phenyl substituent’s electron-donating properties . Comparison: The perfluorophenyl group’s electron deficiency might reduce antifungal potency compared to electron-rich substituents but improve resistance to enzymatic degradation.

Antiparasitic Activity

- Megazol (5-(1-Methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-amine): A trypanocidal lead compound, megazol outperformed derivatives with nitrofuran or nitrothiophene replacements, emphasizing the critical role of the nitroimidazole-thiadiazole synergy . Comparison: The perfluorophenyl group’s lack of nitro functionality limits direct antiparasitic activity but may allow for novel mechanisms via halogen bonding or lipophilicity.

Structural and Electronic Comparisons

Computational and Mechanistic Insights

- Molecular Docking :

Indole-containing derivatives showed strong binding to thymidylate synthase (anticancer target) via hydrogen bonds and hydrophobic interactions , while SARS-CoV-2-targeting analogs (e.g., Compound 11) engaged viral proteases via 1,3,4-thiadiazole-mediated hydrogen bonding .- Hypothesis : The perfluorophenyl group’s electronegativity may facilitate unique interactions with polar enzyme pockets or DNA targets.

生物活性

5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article provides an overview of its biological activity, focusing on its anticancer, antimicrobial, and antifungal properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a perfluorophenyl group. The presence of fluorine atoms enhances its lipophilicity and can influence its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiadiazole derivatives, including 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine. The structure-activity relationship (SAR) indicates that the substitution pattern on the thiadiazole ring significantly affects cytotoxicity against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Evaluation :

- A study assessed the cytotoxic effects of 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine on human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). The compound exhibited significant inhibitory effects with IC50 values ranging from 4.27 µg/mL to 15 µg/mL across different cell lines .

- Another study highlighted that derivatives with electron-withdrawing groups at the C-5 position showed enhanced activity against prostate (PC3) and lung cancer (A549) cell lines .

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. The introduction of fluorine atoms in the perfluorophenyl group enhances their antibacterial efficacy.

Antibacterial Studies

The antibacterial activity of 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine was evaluated against several Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against:

- Staphylococcus aureus

- Escherichia coli

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes .

Antifungal Activity

In addition to antibacterial properties, 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine has shown antifungal activity against various fungal strains including Aspergillus niger and Candida albicans. The compound's efficacy is attributed to its ability to disrupt fungal cell wall synthesis.

Fungal Inhibition Studies

Research indicates that the compound exhibits antifungal properties with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents .

Q & A

Q. What are the established synthetic routes for 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with perfluorophenyl-containing precursors. A two-step approach is common:

Intermediate Formation : React thiosemicarbazide with carbon disulfide under alkaline conditions to form 5-amino-1,3,4-thiadiazole-2-thiol .

Substitution : Introduce the perfluorophenyl group via nucleophilic substitution or coupling reactions. Ultrasound-assisted methods significantly enhance reaction efficiency (e.g., 30–60 minutes vs. 24 hours under conventional heating), reducing side products .

- Optimization Tips :

- Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Monitor pH during substitution (ideal range: 7–9) to avoid decomposition .

- Purify via recrystallization (ethanol-DMF mixtures yield high-purity crystals) .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (e.g., R factor < 0.05) ensures accuracy in bond length/angle determination. For example, C–S bond lengths in the thiadiazole ring typically range from 1.71–1.74 Å .

- Spectroscopy :

- FT-IR : Confirm NH₂ stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

- NMR : ¹⁹F NMR resolves perfluorophenyl signals (δ −140 to −160 ppm for meta/para fluorines) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of 1,3,4-thiadiazole derivatives, such as variable inhibition rates across studies?

- Methodological Answer : Contradictions often arise from assay conditions or structural nuances. Strategies include:

- Standardized Assays : Replicate experiments using consistent cell lines (e.g., A549 for anticancer activity) and concentrations (e.g., 3.1–12.5 mmol L⁻¹ for parasitic inhibition) .

- Computational Modeling : Perform DFT studies to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity. For example, electron-withdrawing groups (e.g., –CF₃) enhance binding to glutaminyl cyclase active sites .

- Crystallographic Comparisons : Overlay crystal structures of active/inactive analogs to identify critical substituent orientations (e.g., perfluorophenyl vs. benzyl groups) .

Q. What strategies improve the yield of 5-(Perfluorophenyl)-1,3,4-thiadiazol-2-amine derivatives with diverse substituents?

- Methodological Answer :

- Substituent Compatibility : Electron-deficient aryl groups (e.g., –C₆F₅) require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for efficient introduction .

- Microwave/Ultrasound Assistance : Reduces reaction time by 50–70% compared to reflux methods. For example, ultrasound achieves >85% yield in 1 hour for benzylthio derivatives .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb side products like H₂S during cyclization .

Q. How can crystallographic data resolve ambiguities in hydrogen bonding and π-π interactions within thiadiazole-based crystals?

- Methodological Answer :

- Hydrogen Bond Analysis : SHELX-refined structures reveal NH₂⋯S/N interactions (2.8–3.2 Å) that stabilize the thiadiazole core. For example, in 5-(3-fluorophenyl) analogs, N–H⋯N hydrogen bonds form infinite chains along the b-axis .

- π-π Stacking : Measure centroid distances (3.4–3.8 Å) between perfluorophenyl and thiadiazole rings. Fluorine’s electronegativity enhances stacking in hydrophobic pockets .

- Twinned Data Handling : Use TWINABS for scaling and refining datasets with twin fractions >0.3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。